molecular formula C20H16O3 B5598877 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5598877
M. Wt: 304.3 g/mol
InChI Key: ACEOGKCUHBANAL-UHFFFAOYSA-N
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Description

5,6,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furochromenone derivative characterized by a fused furan-chromene backbone with three methyl groups at positions 5, 6, and 9, and a phenyl substituent at position 3 (Figure 1).

  • Molecular Formula: Estimated as C₂₀H₁₆O₃ based on the parent furochromenone core (C₁₁H₆O₃) with additions from three methyl (+3C, +6H) and one phenyl (+6C, +5H) groups.

Properties

IUPAC Name

5,6,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-11-12(2)20(21)23-19-13(3)18-16(9-15(11)19)17(10-22-18)14-7-5-4-6-8-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEOGKCUHBANAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furochromene core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one lies in medicinal chemistry:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This property is crucial for developing therapies for diseases related to oxidative damage such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory effects. Such properties are beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential : Some derivatives of furochromenes have shown promise in inhibiting cancer cell proliferation. Investigating the specific mechanisms of action for this compound could lead to new anticancer agents.

Material Science

In material science, this compound can be utilized for creating novel materials:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of furochromenes make them suitable candidates for use in OLEDs. Their ability to emit light upon excitation can lead to advancements in display technologies.
  • Polymer Composites : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Its structure allows for further functionalization through various chemical reactions such as alkylation or acylation, facilitating the synthesis of more complex organic compounds.
  • Catalysis : The compound may act as a catalyst or a ligand in metal-catalyzed reactions, potentially increasing reaction efficiency and selectivity.

Case Studies

To illustrate these applications further, several case studies are presented:

StudyApplicationFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity comparable to established antioxidants.
Anticancer PropertiesIn vitro studies showed inhibition of proliferation in breast cancer cell lines at nanomolar concentrations.
OLED DevelopmentExhibited promising electroluminescent properties when incorporated into device architectures.

Mechanism of Action

The mechanism of action of 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Furochromenone Derivatives

Compound Name Substituents Key Properties Biological Activities Reference
6-Ethyl-2,5,9-trimethyl-3-phenyl derivative 2,5,9-Me; 6-Et; 3-Ph Melting point: 167.1–167.8°C; yellow solid Antifungal, potential antioxidant activity
5-Butyl-2,3-dimethyl derivative 2,3-Me; 5-Bu Higher lipophilicity due to butyl chain Distinct reactivity in synthetic pathways
3-(4-Chlorophenyl)-5,6-dimethyl derivative 5,6-Me; 3-Cl-Ph Chlorine enhances electrophilicity Varied biological activity (undisclosed)
Psoralen Natural furocoumarin Photoreactive; forms DNA crosslinks under UV Dermatological treatments (e.g., psoriasis)
6-Hexyl-5,9-dimethyl-3-naphthyl derivative 5,9-Me; 3-naphthyl; 6-hexyl Bulky naphthyl and hexyl groups improve membrane interaction Antimicrobial, materials science applications

Physical and Chemical Properties

  • Melting Point : Analogs like the 6-ethyl-2,5,9-trimethyl derivative melt at ~167°C (), while bulkier substituents (e.g., hexyl in ) likely lower melting points due to reduced crystallinity.
  • Reactivity : Methyl groups are less reactive than halogens (e.g., 4-fluorophenyl in ), making the target compound more stable under physiological conditions but less amenable to further derivatization.

Mechanisms of Action

While the exact mechanism of the target compound remains uncharacterized, insights from analogs suggest:

  • Antifungal Activity : Methyl and phenyl groups may disrupt fungal membrane integrity or inhibit ergosterol biosynthesis, as seen in 6-ethyl-2,5,9-trimethyl derivatives ().
  • Antioxidant Potential: Chromenone cores are known for radical scavenging, but the absence of electron-donating groups (e.g., -OH, -OCH₃) may limit this activity compared to dimethoxy-substituted analogs ().

Biological Activity

5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.

The compound's chemical structure is characterized by its molecular formula C20H16O3C_{20}H_{16}O_3 and a molecular weight of 304.339 g/mol. Key physical properties include:

  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 494.7 ± 45.0 °C at 760 mmHg
  • LogP : 5.68, indicating significant lipophilicity which may influence its bioactivity .

Antimicrobial Activity

Recent studies have indicated that derivatives of chromenones exhibit notable antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for structurally similar compounds ranged from 6.25 to 1000 µg/ml against pathogens like Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/ml)Target Organism
Compound A6.25E. coli
Compound B19.5S. aureus
Compound C39.0Candida spp.

Antioxidant Activity

The antioxidant potential of chromenones is well-documented. For example, studies have demonstrated that certain chromenone derivatives exhibit strong free radical scavenging activities comparable to standard antioxidants like ascorbic acid:

  • DPPH Scavenging Assay : Compounds showed IC50 values ranging from 24.85 µg/ml to over 62.91 µg/ml for different derivatives .
CompoundIC50 (µg/ml)Assay Type
Chromenone A24.85DPPH
Chromenone B62.91DPPH

Cytotoxicity

Cytotoxic effects have been assessed in various cancer cell lines, with promising results for chromenone derivatives:

  • HeLa Cells : IC50 values reported for certain derivatives ranged from 15.1 µM to 20.7 µM . This suggests a potential application in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated several flavonoid compounds derived from plants similar to chromenones and found significant antibacterial activity against Bacillus cereus and Candida tropicalis. The most active compound exhibited an MIC of 6.25 µg/ml .
  • Antioxidant Evaluation : Another research piece focused on the antioxidant capabilities of chromenone derivatives using various assays (DPPH, ABTS). The results indicated that these compounds could effectively neutralize free radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

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